![molecular formula C19H15FN2S2 B336275 1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE](/img/structure/B336275.png)
1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and thienyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.
Substitution reactions:
Vinylation: The vinyl group can be introduced through Wittig or Horner-Wadsworth-Emmons reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory, analgesic, or anticancer drugs.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-chlorophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole
- 1-(4-bromophenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole
- 1-(4-methylphenyl)-5-(2-thienyl)-3-[2-(2-thienyl)vinyl]-4,5-dihydro-1H-pyrazole
Uniqueness
1-(4-FLUOROPHENYL)-5-(2-THIENYL)-3-[(Z)-2-(2-THIENYL)-1-ETHENYL]-4,5-DIHYDRO-1H-PYRAZOLE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C19H15FN2S2 |
|---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3-thiophen-2-yl-5-[(Z)-2-thiophen-2-ylethenyl]-3,4-dihydropyrazole |
InChI |
InChI=1S/C19H15FN2S2/c20-14-5-8-16(9-6-14)22-18(19-4-2-12-24-19)13-15(21-22)7-10-17-3-1-11-23-17/h1-12,18H,13H2/b10-7- |
InChI-Schlüssel |
NSXDZVXMMSWZQT-YFHOEESVSA-N |
Isomerische SMILES |
C1C(N(N=C1/C=C\C2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CS4 |
SMILES |
C1C(N(N=C1C=CC2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CS4 |
Kanonische SMILES |
C1C(N(N=C1C=CC2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B336192.png)
![2-{[(1-Methyloctyl)oxy]carbonyl}benzoic acid](/img/structure/B336194.png)
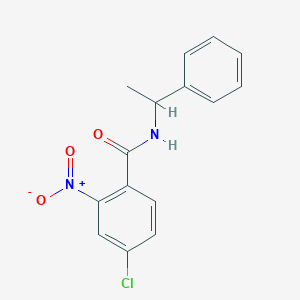
![1,7,8,9,10,10-Hexachloro-4-(2-ethoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B336197.png)
![2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-N'~1~-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B336199.png)

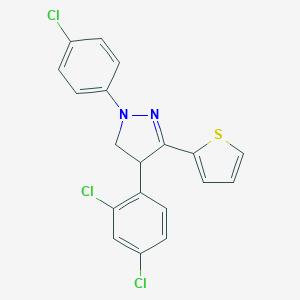
![17-(4-Iodophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde](/img/structure/B336204.png)
![4-(4-Butoxyphenyl)-1,7,8,9,10,10-hexachloro-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B336205.png)
![2-[1-(4-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-4-yl]phenyl methyl ether](/img/structure/B336209.png)
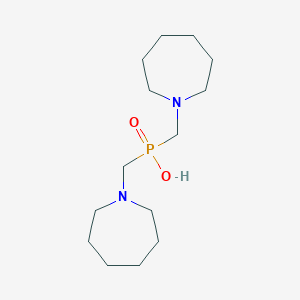
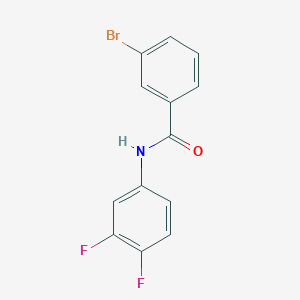
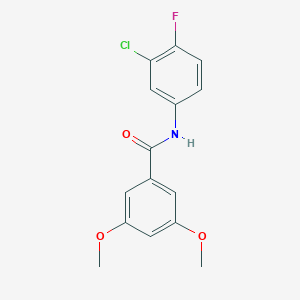
![2-(2H-benzotriazol-2-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B336220.png)
